![molecular formula C8H4F3N3O3 B1404997 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide CAS No. 892414-49-2](/img/structure/B1404997.png)
4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide
Overview
Description
4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide, also known as 4-NTAO, is an organic compound with a molecular formula of C7H4F3N3O3. It is a nitrogen-containing heterocyclic compound that is used in a variety of scientific research applications. 4-NTAO is a versatile compound that can be synthesized from various starting materials and has a wide range of applications in the laboratory.
Scientific Research Applications
Synthesis and Building Blocks
4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide is a compound of interest in synthetic chemistry. One study presents the efficient synthesis of 4-substituted 7-azaindole derivatives, demonstrating the versatility of such compounds as building blocks in chemical synthesis (Figueroa‐Pérez et al., 2006). Similarly, another research outlines a practical synthesis method for a functionalized 7-azaindole derivative, highlighting the use of these compounds in the synthesis of various substituted derivatives (Han et al., 2017).
Advanced Synthetic Techniques
Advanced methods in the synthesis of azaindoles are also being explored. For instance, a methodology for the synthesis of 5-nitro-7-azaindole using metal-free cycloisomerization has been developed, showcasing the adaptability of these methods for large-scale applications (Bhat et al., 2015). Additionally, a synthesis technique for highly substituted 7-azaindoles from 2-fluoropyridines has been described, indicating the potential for creating diverse azaindole derivatives (Nuhant et al., 2015).
Nitro-Substituted Derivatives
The nitro-substituted azaindoles, such as this compound, have been a subject of interest. A study focusing on the molecular structures of nitro-substituted pyridine-N-oxides, closely related to this compound, has provided insights into the structural aspects of these compounds (Chiang & Song, 1983).
Photophysical Applications
In photophysical research, a compound combining a BODIPY derivative and 4-nitro-3-(trifluoromethyl)aniline, similar in structure to this compound, has been developed for the light-tunable generation of singlet oxygen and nitric oxide. This demonstrates the potential application of nitro-azaindoles in photochemically active materials (Fraix et al., 2016).
properties
IUPAC Name |
7-hydroxy-4-nitro-3-(trifluoromethyl)pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O3/c9-8(10,11)4-3-12-7-6(4)5(14(16)17)1-2-13(7)15/h1-3,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBJCWHSRBFHDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC=C(C2=C1[N+](=O)[O-])C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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